5-Bromo-2-(trifluoromethyl)isonicotinoylchloride
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Overview
Description
5-Bromo-2-(trifluoromethyl)isonicotinoylchloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structural properties, which include a bromine atom, a trifluoromethyl group, and an isonicotinoyl chloride moiety. These features make it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinoylchloride typically involves the reaction of 5-bromo-2-(trifluoromethyl)isonicotinic acid with thionyl chloride. This reaction is carried out under reflux conditions, where the acid is converted into the corresponding acyl chloride. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethyl)isonicotinoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 5-bromo-2-(trifluoromethyl)isonicotinoyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of 5-bromo-2-(trifluoromethyl)isonicotinic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound.
Reduction Reactions: The major product is 5-bromo-2-(trifluoromethyl)isonicotinoyl alcohol.
Oxidation Reactions: The major product is 5-bromo-2-(trifluoromethyl)isonicotinic acid.
Scientific Research Applications
5-Bromo-2-(trifluoromethyl)isonicotinoylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)isonicotinoylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and isonicotinoyl chloride moiety contribute to the compound’s reactivity and ability to form covalent bonds with target molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)isonicotinonitrile
- 5-Bromo-2-(trifluoromethyl)pyridine-4-carbonitrile
- 2-Bromo-5-(trifluoromethoxy)pyridine
Uniqueness
5-Bromo-2-(trifluoromethyl)isonicotinoylchloride is unique due to its combination of a bromine atom, a trifluoromethyl group, and an isonicotinoyl chloride moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and specificity in chemical reactions and biological interactions.
Properties
CAS No. |
1070972-53-0 |
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Molecular Formula |
C7H2BrClF3NO |
Molecular Weight |
288.45 g/mol |
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C7H2BrClF3NO/c8-4-2-13-5(7(10,11)12)1-3(4)6(9)14/h1-2H |
InChI Key |
NHZZYJBMABDDLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)Cl |
Origin of Product |
United States |
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